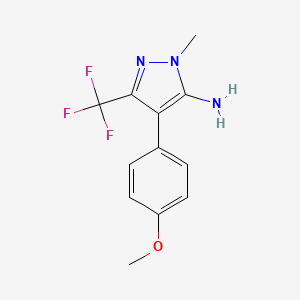

4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O/c1-18-11(16)9(10(17-18)12(13,14)15)7-3-5-8(19-2)6-4-7/h3-6H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIOOZFPQRWYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is a crucial step. A method described in the literature involves the reaction of ethyl trifluoroacetoacetate (ETFAA) with methyl hydrazine in acetic acid, followed by heating to form the desired pyrazole. This method can achieve high selectivity and yield.

| Reagent | Conditions | Yield |

|---|---|---|

| ETFAA | Acetic acid, 80°C, 5 hours | 86.5% |

| Methyl hydrazine | Aqueous solution, added over 1 hour |

Functionalization to this compound

To introduce the 4-methoxyphenyl group, one might consider electrophilic aromatic substitution or cross-coupling reactions. However, specific literature detailing this exact transformation is limited. A general approach might involve:

- Lithiation : Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by reaction with a suitable electrophile could introduce the desired functionality.

- Cross-Coupling : Palladium-catalyzed cross-coupling reactions between a halogenated pyrazole and a 4-methoxyphenyl boronic acid could also be effective.

Introduction of the Amino Group

Chemical Reactions Analysis

4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the trifluoromethyl, methoxyphenyl, or pyrazole groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Agents : Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. Studies indicate that modifications in the pyrazole ring can lead to enhanced activity against inflammatory diseases .

- Anticancer Activity : Research has shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing biological activity by influencing the electronic properties of the molecule .

- Antimicrobial Properties : Compounds containing pyrazole moieties have been reported to possess antimicrobial activities. This specific compound has potential as a lead structure for developing new antimicrobial agents .

Agrochemical Applications

- Pesticides : The unique structure of pyrazoles allows them to act as effective agrochemicals. This compound has been evaluated for its efficacy against various pests and pathogens, showcasing promising results in agricultural settings .

- Herbicides : Research indicates that pyrazole-based compounds can inhibit specific enzymes in plants, making them suitable candidates for herbicide development. The trifluoromethyl group enhances herbicidal activity by increasing lipophilicity and biological stability .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Effective against certain inflammatory markers |

| Anticancer | Shows cytotoxic effects on various cancer cell lines | |

| Antimicrobial | Exhibits significant activity against bacteria and fungi | |

| Agrochemicals | Pesticides | Effective against a range of agricultural pests |

| Herbicides | Inhibits specific plant enzymes |

Case Studies

- Anti-inflammatory Study : A study published in Molecules explored the anti-inflammatory effects of pyrazole derivatives, including this compound, showing a reduction in inflammation markers in vitro models .

- Anticancer Research : In a screening of various pyrazole derivatives for anticancer activity, 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine demonstrated significant cytotoxicity against breast cancer cells, leading to further investigation into its mechanism of action .

- Agrochemical Efficacy : Field trials conducted on crops treated with this compound indicated a marked reduction in pest populations compared to untreated controls, highlighting its potential for use as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electron-withdrawing effects. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The table below compares key structural analogs, focusing on substituent variations and their implications:

*Inferred from analogs with similar substituents (e.g., trifluoromethyl and aryl groups linked to pesticidal activity) .

Key Differences in Physicochemical Properties

- Electron-Donating vs. The 4-fluorophenyl analog (compound 2 in ) is electron-withdrawing, which may alter binding kinetics or metabolic stability .

- Molecular Weight and LogP :

Fungicidal and Herbicidal Activity

- Trifluoromethylpyrazole-Oxadiazole Derivatives : Compounds like 5g () exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The trifluoromethyl group and aryl substituents are critical for binding to succinate dehydrogenase (SDH) .

- Herbicidal Activity: Pyrazole derivatives with 4-methoxyphenyl or 4-chlorophenyl groups show moderate activity against Brassica napus (rape), but weak effects on Echinochloa crus-galli (barnyard grass) .

Antimalarial Activity

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl at Position 3 : Essential for target binding (e.g., SDH in fungicidal activity) .

Aryl Substituents at Position 4 :

- Electron-donating groups (e.g., methoxy) enhance hydrophobic interactions.

- Electron-withdrawing groups (e.g., fluorine, chlorine) improve target affinity but may reduce bioavailability .

Methyl at Position 1 : Minimizes steric hindrance while maintaining metabolic stability .

Biological Activity

4-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with trifluoromethylated carbonyl compounds. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with reported IC50 values in the low micromolar range (e.g., IC50 = 49.85 μM) .

- Mechanism of Action : It is suggested that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Molecular docking studies have indicated favorable interactions with the colchicine binding site on tubulin, enhancing their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also notable. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in various models .

Antimicrobial Activity

While some pyrazole derivatives have shown antimicrobial properties, specific studies on this compound indicate limited activity against bacterial strains . Further research is needed to explore its full antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole compounds. Modifications at various positions on the pyrazole ring can significantly influence biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 4-Methoxy Group | Enhances anticancer activity |

| Trifluoromethyl Group | Increases lipophilicity and potency |

| Aromatic Substituents | Modulate interaction with biological targets |

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Properties : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, supporting its potential as a lead compound for further development .

- Inflammatory Response Assessment : In animal models, derivatives exhibited reduced inflammation markers when administered in controlled doses, indicating a promising therapeutic profile for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization, formylation, oxidation, and acylation steps. Characterization involves NMR, IR, and mass spectrometry (e.g., ESIMS m/z data for related pyrazole amines) .

- Key Validation : Confirmation of intermediate structures via X-ray crystallography (e.g., bond lengths and angles in analogous halogenated pyrazoles) .

Q. How is the crystallographic structure of this compound determined, and what parameters define its stability?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Parameters include:

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology : Antitubercular activity is assessed via microplate Alamar Blue assays (MIC values against Mycobacterium tuberculosis). Antifungal activity is tested using broth microdilution methods (e.g., against Candida spp.) .

- Controls : Reference drugs like isoniazid (antitubercular) and fluconazole (antifungal) ensure assay validity.

Advanced Research Questions

Q. How do substitutions on the pyrazole core affect binding affinity to biological targets (e.g., GPCRs or enzymes)?

- Methodology :

- SAR Studies : Compare trifluoromethyl, methoxyphenyl, and halogenated analogs. For example, replacing 4-methoxyphenyl with 4-chlorophenyl increases hydrophobicity, enhancing membrane permeability .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with cannabinoid receptors (Ki values < 100 nM for 1,5-diarylpyrazole derivatives) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodology :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Limit of detection (LOD): ~10 ng/mL .

- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges removes matrix interferents.

Q. How can structural dynamics (e.g., rotameric states) be analyzed to optimize drug design?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.